molecular formula C15H20N2O B12816713 N,N-Diallyl-2-amino-3-phenylpropanamide

N,N-Diallyl-2-amino-3-phenylpropanamide

Cat. No.: B12816713
M. Wt: 244.33 g/mol
InChI Key: NHZIWYASMGXBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-2-amino-3-phenylpropanamide is a substituted propanamide derivative characterized by a central propanamide backbone with a phenyl group at the 3-position, an amino group at the 2-position, and two allyl groups attached to the nitrogen atom.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

2-amino-3-phenyl-N,N-bis(prop-2-enyl)propanamide

InChI

InChI=1S/C15H20N2O/c1-3-10-17(11-4-2)15(18)14(16)12-13-8-6-5-7-9-13/h3-9,14H,1-2,10-12,16H2

InChI Key

NHZIWYASMGXBID-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-2-amino-3-phenylpropanamide typically involves the reaction of 2-amino-3-phenylpropanoic acid with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group attacks the allyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-2-amino-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl bromide in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diallyl-2-amino-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N,N-Diallyl-2-amino-3-phenylpropanamide and related compounds identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications/Properties
This compound C₁₇H₂₂N₂O 270.37 (calculated) N,N-diallyl, 2-amino, 3-phenyl Hypothesized: Polymer precursors, drug candidates
2-[(3-fluorophenyl)amino]-N-phenylpropanamide () C₁₅H₁₅FN₂O 258.29 3-fluorophenylamino, N-phenyl Likely: Bioactive intermediates (fluorine enhances metabolic stability)
N-(2-aminophenyl)-3-(pyridin-2-ylsulfanyl)propanamide () C₁₄H₁₅N₃OS 273.35 2-aminophenyl, pyridinylsulfanyl Potential: Enzyme inhibitors (sulfanyl group aids in binding)
2-amino-N-(3-methylbutan-2-yl)-3-phenylpropanamide () C₁₄H₂₂N₂O 234.34 3-methylbutan-2-yl, 2-amino, 3-phenyl Possible: Peptidomimetics or chiral building blocks

Key Structural and Functional Differences:

  • N-Alkylation : The diallyl groups in the target compound may increase steric bulk and reduce crystallinity compared to the N-phenyl () or N-alkyl () analogs. Allyl groups also offer sites for further functionalization (e.g., thiol-ene reactions) .
  • Aromatic Substituents : The 3-phenyl group in the target compound is shared with , but the absence of electron-withdrawing groups (e.g., fluorine in ) may lower its metabolic stability in biological systems.
  • Functional Groups : The pyridinylsulfanyl group in introduces hydrogen-bonding and metal-coordination capabilities, which are absent in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.